molecular formula C10H8N2O B8753490 4-(Pyrimidin-2-yl)phenol CAS No. 68535-55-7

4-(Pyrimidin-2-yl)phenol

Cat. No.: B8753490
CAS No.: 68535-55-7
M. Wt: 172.18 g/mol
InChI Key: HPDXALXLXJPKLH-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)phenol is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Pyrimidin-2-yl)phenol, and how can purity be ensured during synthesis?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution between pyrimidine derivatives and phenolic compounds under basic conditions. For example, sodium hydride or sodium amide in solvents like dimethylformamide (DMF) or acetonitrile facilitates substitution at the pyrimidine ring . Purification steps such as recrystallization (using ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) are critical to achieving ≥95% purity . Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity with HPLC or melting point analysis (e.g., mp 149–152.5°C) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR (400–600 MHz, CDCl3_3/DMSO-d6d_6) identify aromatic protons (δ 7.0–8.5 ppm) and pyrimidine carbons (δ 155–165 ppm) .
  • IR : Peaks at ~3200–3400 cm1^{-1} (O–H stretch) and ~1600 cm1^{-1} (C=N/C=C) confirm functional groups .
  • Mass Spectrometry : ESI-MS or HRMS provides molecular ion peaks (e.g., m/z 171.19 [M+H]+^+) and fragmentation patterns .

Q. How is crystallographic data for this compound derivatives obtained and refined?

  • Methodology : Single-crystal X-ray diffraction (Oxford Diffraction Xcalibur) resolves bond lengths and angles. SHELX software (SHELXL-2018/3 for refinement) is used for structure solution, with R-factor thresholds ≤0.06 . Disorder in hydroxyl groups (e.g., dual occupancy at 70:30 ratios) is modeled using PART and SUMP instructions in SHELX .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be systematically resolved?

  • Methodology :

  • Dose-Response Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., protein kinase D inhibition in HEK293 cells) .
  • Structural Variability : Assess substituent effects (e.g., dimethoxymethyl vs. aminobutyl groups) via SAR studies .
  • Meta-Analysis : Aggregate data from high-throughput screening (HTS) pipelines, noting assay conditions (e.g., pH, temperature) that influence activity .

Q. What computational strategies optimize this compound derivatives for selective protein kinase D (PKD) inhibition?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with PKD isoforms (e.g., hydrogen bonding with Glu-769 and hydrophobic contacts with Leu-774) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational flexibility of the pyrimidine-phenol scaffold .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., fluorophenyl vs. methylpyrazole) to prioritize synthetic targets .

Q. How do π-π interactions and hydrogen bonding influence the crystallographic packing of this compound derivatives?

  • Methodology :

  • Analyze centroid–centroid distances (3.5–3.7 Å) between pyrimidine and phenolic rings using Mercury software .
  • Map hydrogen-bond networks (e.g., O–H⋯N, N–H⋯Cl) with CrystalExplorer to identify stabilizing interactions in crystal lattices .
  • Compare torsion angles (e.g., dihedral angles ≤23° between fused rings) to assess planarity and packing efficiency .

Q. What experimental approaches validate the anti-inflammatory mechanisms of this compound derivatives?

  • Methodology :

  • Cytokine Profiling : Quantify IL-1β and TNF-α suppression in LPS-stimulated macrophages via ELISA .
  • Autophagy Modulation : Use PI3K inhibitors (e.g., 2,3-[4-morpholinyl]thieno[3,2-d]pyrimidin-2-yl-phenol) to probe autophagy-dependent IL-1β degradation pathways .
  • Western Blotting : Monitor NF-κB and MAPK signaling pathways (phospho-p65, JNK) in treated cells .

Q. Data Analysis and Validation

Q. How should researchers address discrepancies in crystallographic disorder models for hydroxyl groups?

  • Methodology :

  • Refine dual-occupancy disorder using SHELXL’s PART and SUMP commands, constrained by isotropic displacement parameters (Uiso_{iso}) .
  • Validate models with residual density maps (Fo–Fc ≤0.3 eÅ3^{-3}) and Hirshfeld surface analysis to exclude solvent interference .

Q. What statistical frameworks are recommended for comparing bioactivity data across structurally similar pyrimidine-phenol derivatives?

  • Methodology :

  • Apply multivariate ANOVA to account for variables like substituent electronegativity and logP values .
  • Use clustering algorithms (e.g., PCA, t-SNE) to group compounds by activity profiles in high-dimensional datasets .

Properties

CAS No.

68535-55-7

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

4-pyrimidin-2-ylphenol

InChI

InChI=1S/C10H8N2O/c13-9-4-2-8(3-5-9)10-11-6-1-7-12-10/h1-7,13H

InChI Key

HPDXALXLXJPKLH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 81A was prepared in a similar manner to the synthesis of compound 34D by substituting compound 34C and 4-(hydroxymethyl)phenylboronic acid with 2-bromopyrimidine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, respectively: 1H NMR (DMSO-d6): δ 9.92 (s, 1H), 8.80 (d, J=4.6 Hz, 2H), 8.22-8.26 (m, 2H), 7.31 (t, J=4.6 Hz, 1H), 6.89-6.89 (m, 2H).
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